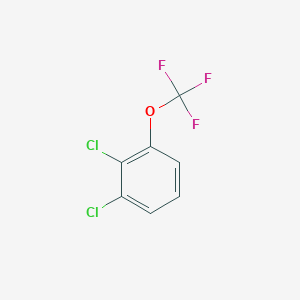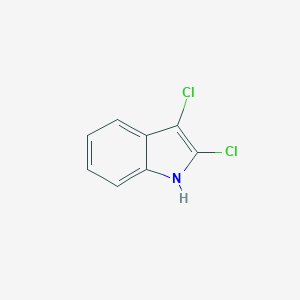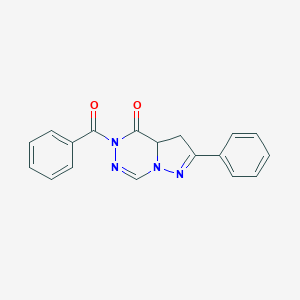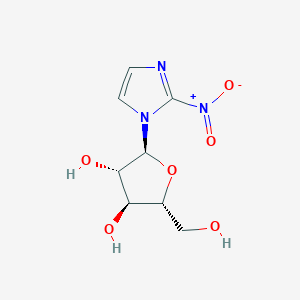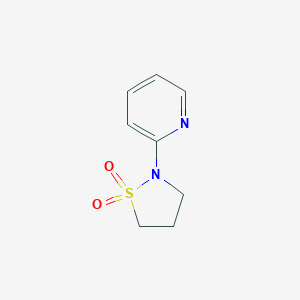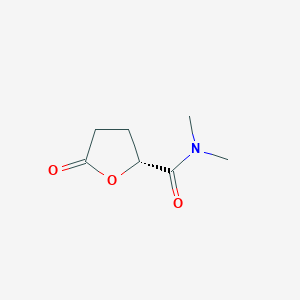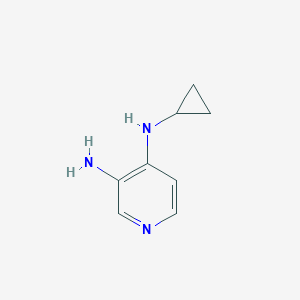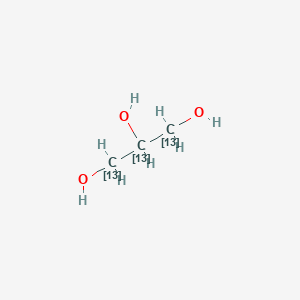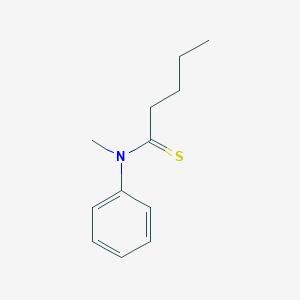
N-methyl-N-phenylpentanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenylpentanethioamide, also known as N-methylthioamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its interesting pharmacological properties.
Scientific Research Applications
NMT has been used in scientific research for its interesting pharmacological properties. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. This makes NMT a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Mechanism Of Action
NMT works by binding to and blocking the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the characteristic effects of NMT, including increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
NMT has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and epinephrine, leading to increased sympathetic nervous system activity. NMT has also been shown to decrease appetite and increase metabolism, leading to weight loss.
Advantages And Limitations For Lab Experiments
NMT has a number of advantages for use in lab experiments. It is a potent stimulant and has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, NMT also has a number of limitations. It is a controlled substance and can only be used in research settings with the appropriate permits and licenses. It also has a high potential for abuse and can be dangerous if not used properly.
Future Directions
There are a number of future directions for research on NMT. One area of interest is the role of NMT in the treatment of depression and other mood disorders. NMT has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new analogs of NMT with improved pharmacological properties. These analogs could be used to study the role of neurotransmitters in various physiological and pathological conditions. Overall, NMT has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its pharmacological properties and potential applications.
Conclusion:
In conclusion, N-methyl-N-phenylpentanethioamide, or N-methyl-N-phenylpentanethioamideamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It has been used in scientific research for its interesting pharmacological properties, including its high affinity for the serotonin and dopamine transporters. NMT has a number of advantages for use in lab experiments, including its potency and selectivity, but also has limitations due to its controlled status and potential for abuse. Further research is needed to fully understand the pharmacological properties of NMT and its potential applications in the treatment of various physiological and pathological conditions.
Synthesis Methods
The synthesis of NMT involves the reaction of phenylacetone with methylamine and hydrogen sulfide gas. The resulting product is then purified through a series of chemical reactions and distillations. The final product is a white crystalline powder that is soluble in water and other polar solvents.
properties
CAS RN |
149681-70-9 |
|---|---|
Product Name |
N-methyl-N-phenylpentanethioamide |
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-methyl-N-phenylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QQKOEOSUIHSVBE-UHFFFAOYSA-N |
SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
synonyms |
Pentanethioamide, N-methyl-N-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
